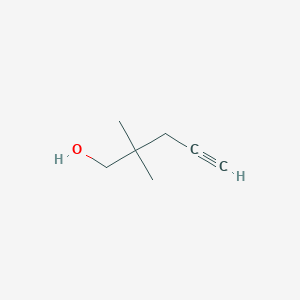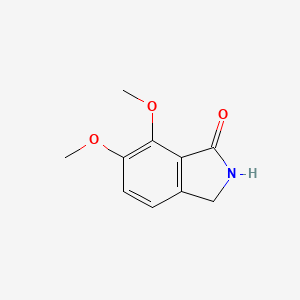
2-Hexil-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C12H25BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Aplicaciones Científicas De Investigación
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of polymers, electronic materials, and other advanced materials
Mecanismo De Acción
Target of Action
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Hexylboronic Acid Pinacol Ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of Hexylboronic Acid Pinacol Ester involves its interaction with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by another atom or group of atoms . This allows for the formation of new compounds through the creation of new bonds .
Biochemical Pathways
The biochemical pathways affected by Hexylboronic Acid Pinacol Ester are those involved in the synthesis of new organic compounds . The protodeboronation process allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
Its properties such as its liquid form and density of 0983 g/mL at 25 °C may influence its distribution and elimination if it were to be studied in a biological context.
Result of Action
The result of the action of Hexylboronic Acid Pinacol Ester is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the creation of a wide variety of compounds with different properties, depending on the other reagents used in the reaction .
Action Environment
The action of Hexylboronic Acid Pinacol Ester can be influenced by various environmental factors. For example, the rate of the protodeboronation process can be influenced by the pH of the environment . Additionally, the stability of Hexylboronic Acid Pinacol Ester can be affected by exposure to air and moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 1-hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods: In an industrial setting, the production of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo oxidation reactions to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides such as bromine or iodine, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
Comparison: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its hexyl group, which imparts specific steric and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and material science .
Propiedades
IUPAC Name |
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMCSWZEGKWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448433 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86308-26-1 | |
| Record name | Hexylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)









